molecular formula C21H21NO4 B2683561 9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929846-03-7

9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2683561
CAS No.: 929846-03-7
M. Wt: 351.402
InChI Key: WHLQDWLOYSKGHC-UHFFFAOYSA-N
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Description

9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a tetracyclic heterocycle compound of significant interest in medicinal chemistry and antiviral research. Compounds within this structural class have been investigated for their potential in the treatment of viral diseases . The chromeno[8,7-e][1,3]oxazin core is a complex heterocyclic system, the synthesis of which often leverages versatile building blocks like α-oxoesters, which are powerful precursors for constructing a wide array of O- and N-heterocycles . This specific compound, featuring a 4-methoxyphenyl substituent and an isopropyl group, is representative of a broader family of synthetic molecules being explored for their biological activity. Researchers are focused on evaluating such tetracyclic heterocycles for their mechanism of action, which may involve the inhibition of key viral enzymes or replication processes . This compound is provided exclusively for research applications in laboratory settings to support the development of novel therapeutic agents.

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)22-10-17-19(26-12-22)9-8-16-20(23)18(11-25-21(16)17)14-4-6-15(24-3)7-5-14/h4-9,11,13H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQDWLOYSKGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research indicates that 9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: National Cancer Institute Screening
The National Cancer Institute tested this compound against a panel of 60 different cancer cell lines. The results showed varying degrees of sensitivity:

Cancer Type Cell Line IC₅₀ (µM) Sensitivity
LeukemiaK56212.5High
Breast CancerMDA-MB-46815.0Moderate
Non-Small Cell Lung CancerA54920.0Low
Colon CancerHCT11630.0Low

These findings suggest that the compound may be particularly effective against leukemia and breast cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. Compounds with similar structures have shown promising results in scavenging free radicals.

Antioxidant Activity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was employed to evaluate antioxidant activity:

Compound Name DPPH Scavenging Activity (%) Comparison to Ascorbic Acid
Compound A1.37 times higherYes
Compound B1.35 times higherYes
9-Isopropyl CompoundTBDTBD

These results indicate that this compound may possess significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The chromeno-oxazine core allows for diverse substitutions at positions 3, 4, and 7. Key analogues include:

Compound Substituents (Position) Key Structural Features Reference ID
Target compound 9-isopropyl, 3-(4-methoxyphenyl) Steric bulk from isopropyl; methoxy polarity
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl) 9-(4-hydroxybutyl) Hydrophilic chain; hydrogen-bonding potential
9-Benzyl-2-phenyl derivatives (6a–6e) 9-benzyl (variably substituted) Aromatic bulk; tunable electronic effects
4-(4-Methoxyphenyl)-9-(4-methylbenzyl) 4-(4-methoxyphenyl), 9-(4-methylbenzyl) Dual methoxy/methylbenzyl functionalization
Ferrocenyl derivatives (e.g., 12b, 13) 9-ferrocenyl Redox-active metallocene; enhanced bioactivity

Key Observations :

  • Steric Effects : The 9-isopropyl group in the target compound provides moderate steric hindrance compared to bulkier benzyl (e.g., 6a–6e, up to 70% yield) or ferrocenyl substituents (e.g., 12b, 62.2 mg yield) .
  • Electronic Effects : The 4-methoxyphenyl group enhances electron density, similar to derivatives in and , which exhibit tautomerization-dependent stability .

Key Observations :

  • Yield Trends : Bulky substituents (e.g., benzyl) generally reduce yields (e.g., 6a: 40%) compared to smaller groups (e.g., 4-hydroxybutyl: 82%) due to steric challenges in cyclization .
  • Thermal Stability : Higher melting points in benzyl derivatives (e.g., 6d: 159–164°C) suggest enhanced crystalline packing compared to hydroxyalkyl analogues .

Key Observations :

  • Anti-Inflammatory Potential: Methoxy and hydroxyalkyl groups (as in the target compound) may enhance solubility and target binding, analogous to derivatives in .
  • Antimicrobial Activity : Chlorophenyl or ferrocenyl substituents improve efficacy against pathogens, suggesting that the target’s isopropyl group may prioritize pharmacokinetics over potency .

Biological Activity

The compound 9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This structure features a chromeno-oxazine core, which is significant for its biological interactions.

Antioxidant Properties

Recent studies indicate that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy groups in the phenyl ring is known to enhance radical scavenging capabilities. Research shows that derivatives of chromeno-oxazine compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary results suggest that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 μM. Mechanistic studies indicated that the compound promotes apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The antioxidant properties are primarily due to the electron-donating ability of the methoxy group.
  • Membrane Disruption : Antimicrobial activity is facilitated by the interaction with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, the compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Q & A

Q. What are the optimal synthetic routes for 9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

  • Methodological Answer : The synthesis typically involves multi-step pathways:

Core Formation : Use Pechmann condensation to construct the chromeno framework from resorcinol derivatives and β-ketoesters under acidic conditions (e.g., sulfuric acid or Amberlyst-15) .

Oxazine Ring Closure : Introduce the oxazine moiety via cyclization of intermediate amines or hydroxylamines with carbonyl groups, often using catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene .

Substituent Introduction : Attach the 4-methoxyphenyl and isopropyl groups via nucleophilic substitution or Friedel-Crafts alkylation, optimizing yields (65–85%) by varying solvents (DMF, THF) and temperatures (80–120°C) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) ensure >95% purity .

Q. What spectroscopic methods are critical for structural confirmation and purity assessment?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • 1H/13C NMR : Assign signals for the chromeno-oxazine core (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy group at δ 3.8 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 393.1578) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and dihedral angles for the fused ring system, confirming stereochemistry .
  • HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting instability in strongly acidic (pH < 3) or basic (pH > 10) conditions due to oxazine ring hydrolysis .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (typically >200°C) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with variations in:
  • Aromatic Groups : Replace 4-methoxyphenyl with 4-chlorophenyl or 3,4-dimethoxyphenyl to assess electronic effects .
  • Alkyl Chains : Compare isopropyl with n-propyl or cyclopropyl groups to study steric impacts .
  • Bioassays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial assays (MIC against S. aureus), correlating substituents with IC50/MIC values .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or COX-2 .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion to rule out false positives .
  • Dose-Response Curves : Establish EC50 values across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
  • Metabolite Profiling : Use LC-MS to verify if observed activity stems from the parent compound or degradation products .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification :
  • Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via SDS-PAGE/MS .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to suspected targets (e.g., Topoisomerase II) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., apoptosis or oxidative stress) .

Q. What in silico methods predict pharmacokinetic properties and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.8–3.5), BBB permeability, and CYP450 inhibition .
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity, prioritizing analogs with low toxicity scores .
  • MD Simulations : Simulate binding stability (GROMACS) to optimize residence time at target sites .

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